molecular formula C14H12N4O B1680135 4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile CAS No. 105365-76-2

4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile

Cat. No.: B1680135
CAS No.: 105365-76-2
M. Wt: 252.27 g/mol
InChI Key: YKTSVZRWKHWINV-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for this compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

RS-8359 primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .

Mode of Action

RS-8359 acts as a selective and reversible inhibitor of MAO-A . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition reduces the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

By inhibiting MAO-A, RS-8359 affects the monoamine metabolic pathway . This leads to an increase in the levels of monoamine neurotransmitters in the brain, which can have various downstream effects, including mood elevation and alleviation of depressive symptoms .

Pharmacokinetics

The pharmacokinetics of RS-8359 involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, RS-8359 is absorbed and distributed throughout the body . It is metabolized by the body’s enzymatic systems, and its action is reversible, meaning it can be removed from the MAO-A enzyme, allowing the enzyme to return to its normal function .

Result of Action

The inhibition of MAO-A by RS-8359 leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in mood elevation and potential antidepressant effects . The exact molecular and cellular effects can vary depending on individual factors and the overall physiological context .

Action Environment

The action, efficacy, and stability of RS-8359 can be influenced by various environmental factors. For instance, the presence of other drugs, the individual’s health status, genetic factors, and diet can all impact the drug’s effectiveness . Furthermore, RS-8359 shows relatively little effect upon blood pressure when administered together with tyramine .

Biochemical Analysis

Biochemical Properties

RS-8359 interacts with the enzyme Monoamine Oxidase A (MAO-A), inhibiting its activity . This interaction is selective and reversible . The inhibition of MAO-A by RS-8359 leads to an increase in the levels of monoamines, such as norepinephrine and serotonin, in the brain .

Cellular Effects

RS-8359 has been shown to influence cell function by modulating the levels of monoamines in the brain . By inhibiting MAO-A, RS-8359 prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of RS-8359 involves its binding to the active site of the MAO-A enzyme, thereby inhibiting the enzyme’s activity . This inhibition is reversible, meaning that the binding of RS-8359 does not permanently deactivate MAO-A . As a result of this inhibition, the levels of monoamines such as norepinephrine and serotonin are increased in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RS-8359 have been observed to change over time. For instance, the increase in monoamine levels in the brain caused by RS-8359 disappears a few hours after its administration . This suggests that RS-8359 has a relatively short half-life and its effects are not long-lasting .

Dosage Effects in Animal Models

In animal models, the effects of RS-8359 have been observed to vary with dosage. For instance, in a septic rat model, inhibition of MAOA using RS-8359 at a dosage of 5 mg/kg reduced phenylalanine levels and improved mean arterial pressure and survival rate .

Metabolic Pathways

RS-8359 is involved in the metabolic pathway of monoamines. By inhibiting MAO-A, RS-8359 prevents the breakdown of monoamines such as norepinephrine and serotonin . This leads to an increase in the levels of these neurotransmitters in the brain .

Transport and Distribution

Given its role as a MAO-A inhibitor, it is likely that RS-8359 can cross the blood-brain barrier to exert its effects on monoamine levels in the brain .

Subcellular Localization

The subcellular localization of RS-8359 is not explicitly reported in the literature. As a MAO-A inhibitor, it is likely to be found in the vicinity of its target enzyme, MAO-A, which is located in the outer mitochondrial membrane in the cells .

Chemical Reactions Analysis

Comparison with Similar Compounds

RS-8359 is unique in its high selectivity and reversible inhibition of MAO-A compared to other monoamine oxidase inhibitors. Similar compounds include:

RS-8359’s unique properties make it a promising candidate for further research and development in the field of neuropharmacology.

Properties

IUPAC Name

4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTSVZRWKHWINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909466
Record name 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105365-76-2, 119670-32-5
Record name 4-[(6,7-Dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105365-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RS-8359
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105365762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RS 8359
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-8359
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9T1HIX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile
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4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile
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4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile
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4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile
Reactant of Route 6
4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile

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